molecular formula C19H17FN2O3S2 B2961850 N-(4-(4-fluorophenyl)thiazol-2-yl)-3-tosylpropanamide CAS No. 895443-93-3

N-(4-(4-fluorophenyl)thiazol-2-yl)-3-tosylpropanamide

Cat. No.: B2961850
CAS No.: 895443-93-3
M. Wt: 404.47
InChI Key: UOUGROBNGBDPNM-UHFFFAOYSA-N
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Description

N-(4-(4-fluorophenyl)thiazol-2-yl)-3-tosylpropanamide is a synthetic organic compound featuring a thiazole core substituted with a 4-fluorophenyl group at position 4 and a tosylpropanamide side chain at position 2. The tosyl (p-toluenesulfonyl) group enhances stability and modulates electronic properties, while the fluorophenyl substituent contributes to lipophilicity and metabolic resistance.

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3S2/c1-13-2-8-16(9-3-13)27(24,25)11-10-18(23)22-19-21-17(12-26-19)14-4-6-15(20)7-5-14/h2-9,12H,10-11H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUGROBNGBDPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-fluorophenyl)thiazol-2-yl)-3-tosylpropanamide typically involves the reaction of 2-amino-5-bromothiazole with 4-fluorophenylboric acid. The tosyl group is then introduced to the propanamide moiety through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-fluorophenyl)thiazol-2-yl)-3-tosylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-(4-(4-fluorophenyl)thiazol-2-yl)-3-tosylpropanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition of their activity. For example, the compound may inhibit topoisomerase II, resulting in DNA double-strand breaks and cell death . Additionally, the fluorophenyl group can enhance the compound’s binding affinity to its targets, increasing its potency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Triazole-Thione Family

Compounds 7–9 (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones) share structural motifs with the target compound, including fluorinated aryl groups and sulfonyl linkages. Key differences include:

  • Core Heterocycle : The target compound uses a thiazole ring, whereas analogues 7–9 feature a 1,2,4-triazole-thione scaffold.
  • Substituent Positioning : The fluorophenyl group in the target is at position 4 of the thiazole, while in 7–9 , the 2,4-difluorophenyl group is attached to the triazole nitrogen .
  • Functional Groups : The tosylpropanamide chain in the target contrasts with the triazole-thione’s sulfur atom, which influences hydrogen-bonding capacity and reactivity.
Table 1: Structural and Spectral Comparison
Parameter N-(4-(4-fluorophenyl)thiazol-2-yl)-3-tosylpropanamide Compounds 7–9 (Triazole-Thiones)
Core Heterocycle Thiazole 1,2,4-Triazole-thione
Aryl Substituents 4-Fluorophenyl 2,4-Difluorophenyl
Key IR Bands (cm⁻¹) C=O (~1680), S=O (~1150) C=S (~1250), NH (~3300)
Tautomerism Not observed Thione-thiol equilibrium

Spectral Insights :

  • The absence of a C=S band in the target’s IR spectrum distinguishes it from triazole-thiones, which exhibit strong νC=S at ~1250 cm⁻¹ .
  • The target’s C=O (amide) and S=O (tosyl) bands at ~1680 cm⁻¹ and ~1150 cm⁻¹ confirm its distinct functionalization .

Comparison with Thiazole-Triazole Hybrids

Compounds 4 and 5 from (4-(4-chlorophenyl/fluorophenyl)-2-[5-(4-fluorophenyl)-3-(triazolyl/pyrazolyl)]thiazoles) provide another structural parallel:

  • Shared Features :
    • Thiazole core with fluorophenyl substituents.
    • Sulfur-based linkages (e.g., thioether or sulfonyl groups).
  • Divergences :
    • Side Chains : The target’s tosylpropanamide is absent in 4 and 5 , which instead incorporate triazole-pyrazole hybrids.
    • Crystallography : Compounds 4 and 5 exhibit near-planar conformations with perpendicular fluorophenyl groups, while the target’s flexibility (due to the propanamide chain) may reduce crystallinity .
Table 2: Crystallographic and Conformational Data
Parameter This compound Compounds 4 and 5 (Thiazole-Triazoles)
Crystal System Not reported Triclinic, P̄1
Planarity Likely flexible due to propanamide chain Near-planar (excluding one fluorophenyl)
Asymmetric Unit Two independent molecules

Electronic and Reactivity Profiles

  • Sulfonyl vs. Thione Groups : The tosyl group’s electron-withdrawing nature contrasts with the electron-rich thione sulfur in 7–9 , affecting nucleophilic substitution kinetics .

Biological Activity

N-(4-(4-fluorophenyl)thiazol-2-yl)-3-tosylpropanamide is a thiazole derivative that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its ability to interact with various biological targets. The presence of the tosyl group enhances its reactivity and solubility, making it a suitable candidate for further modifications and applications in medicinal chemistry.

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression, such as topoisomerase II. This inhibition leads to DNA damage and subsequent cell death in cancer cells .
  • Antimicrobial Activity : It demonstrates significant antimicrobial properties by disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.
  • Anti-inflammatory Effects : The compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Anticancer Activity

A study investigating the anticancer potential of this compound revealed that it effectively induces apoptosis in various cancer cell lines. The compound was tested against breast cancer and cervical cancer cell lines using the MTT assay, demonstrating significant growth inhibition compared to untreated controls .

Cell LineIC50 (µM)Growth Inhibition (%)
Breast Cancer1075
Cervical Cancer1268

Antimicrobial Studies

The antimicrobial efficacy of this compound was evaluated against several bacterial strains. Results indicated that it possesses potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Streptococcus pneumoniae16 µg/mL
Escherichia coli32 µg/mL

Case Studies

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer assessed the efficacy of this compound as an adjunct therapy alongside standard chemotherapy. Results showed improved patient outcomes with reduced tumor sizes and manageable side effects .
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates and improved survival rates compared to controls, indicating its potential as a therapeutic agent in oncology.

Q & A

Q. What are the recommended synthetic routes for N-(4-(4-fluorophenyl)thiazol-2-yl)-3-tosylpropanamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step pathways, including:
  • Thiazole ring formation : Condensation of 4-fluorophenyl-substituted thiourea with α-haloketones under reflux (e.g., ethanol, 80°C) to generate the thiazole core .
  • Amide coupling : Reacting the thiazol-2-amine intermediate with activated tosylpropanoyl derivatives (e.g., using EDC/HOBt or DCC as coupling agents in DMF at 0–25°C) .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., THF vs. DMF) and temperature to improve yield. For example, microwave-assisted synthesis can reduce reaction time by 40–60% compared to conventional heating .

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC experiments. Key signals include:
  • Thiazole C-2 proton at δ 7.2–7.5 ppm (doublet, J = 3.5 Hz) .
  • Tosyl group protons as a singlet at δ 2.4 ppm (CH3) and aromatic protons at δ 7.6–7.8 ppm .
  • HRMS : Use ESI+ mode; calculate exact mass (e.g., C19H16FN3O3S2: [M+H]+ = 442.0648) and compare with experimental data (±2 ppm tolerance) .
  • X-ray crystallography : Employ SHELXL for structure refinement. Resolve disorder in the tosyl group using ISOR and DELU restraints .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :
  • Antiproliferative assays : Use MTT/WST-1 protocols on cancer cell lines (e.g., MCF-7, HepG2) with 48–72 hr incubation. IC50 values <10 µM warrant further study .
  • Antimicrobial testing : Perform broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer :
  • Modify substituents : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -NO2) or bulky groups (e.g., -CF3) to assess impact on bioactivity .
  • Docking simulations : Use AutoDock Vina to model interactions with targets (e.g., KPNB1 for anticancer activity). Prioritize derivatives with ΔG < -8 kcal/mol .
  • Data analysis : Apply hierarchical clustering (e.g., PCA) to correlate substituent properties (logP, polar surface area) with IC50 values .

Q. How to resolve contradictions in solubility and bioactivity data across different studies?

  • Methodological Answer :
  • Solubility assessment : Compare logD (shake-flask method at pH 7.4) vs. biorelevant media (FaSSIF/FeSSIF). Poor solubility (<50 µg/mL) may explain variability in cell-based assays .
  • Meta-analysis : Aggregate data from ≥3 independent studies. Use Cohen’s d to quantify effect size discrepancies (threshold: d > 0.8 indicates significant variation) .

Q. What computational strategies support mechanistic studies of this compound?

  • Methodological Answer :
  • MD simulations : Run 100 ns trajectories in GROMACS to analyze protein-ligand stability (e.g., RMSD < 2 Å suggests stable binding) .
  • ADMET prediction : Use SwissADME to optimize pharmacokinetics (e.g., reduce CYP3A4 inhibition by replacing tosyl with mesyl groups) .

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